N,1,5-trimethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N,1,5-trimethylpyrazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-5-6(7-2)4-8-9(5)3/h4,7H,1-3H3 |
InChI Key |
OQYFORHQVNJINU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds via two main stages:
Detailed Preparation Methods
Synthesis of 1,3,5-Trimethylpyrazole Core
The core pyrazole ring is synthesized via a condensation reaction between acetylacetone and hydrazine derivatives, followed by methylation:
a. Condensation of acetylacetone with hydrazine hydrate:
- React acetylacetone with excess hydrazine hydrate in ethanol under reflux.
- This yields 3,5-dimethyl-1H-pyrazole.
b. Methylation at the N-1 and N-5 positions:
- Use methyl iodide (CH3I) or dimethyl sulfate in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KtBuO).
- Conditions are typically carried out in dry tetrahydrofuran (THF) at 0–25°C.
- This produces N,N-dimethyl-1,3,5-trimethylpyrazole.
c. Selective methylation at N-1 and N-5:
- Controlled methylation conditions favor mono- or di-methylation, depending on the equivalents used.
Functionalization at the 4-Position to Introduce the Amine Group
The key step involves converting the 4-position of the pyrazole ring into an amino group. Two common approaches are:
Approach A: Direct Amination via Nucleophilic Substitution
- Starting Material: 4-chloropyrazole derivative or 4-bromo-analog.
- Reaction: Nucleophilic substitution with ammonia or amines.
- Conditions: Reflux in ethanol or aqueous ammonia under pressure, often with a catalyst such as copper or palladium.
Approach B: Oxidative Amination
Alternative Route: Synthesis via Hydrazine Derivatives
- Step 1: Synthesize 4-aminopyrazole derivatives by reacting hydrazine hydrate with appropriate pyrazole precursors.
- Step 2: Methylate the amino pyrazole at N-1 and N-5 positions using methyl iodide or dimethyl sulfate.
Note: The methylation step is critical to obtain the N,1,5-trimethyl substitution pattern, which influences biological activity and stability.
Summary of Reaction Conditions and Yields
| Step | Reaction | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Condensation to form pyrazole core | Hydrazine hydrate + acetylacetone | Ethanol | Reflux (~78°C) | 85 | Well-established route |
| 2 | Methylation at N-1 and N-5 | Methyl iodide + NaH | THF | 0–25°C | 80–90 | Controlled methylation for selectivity |
| 3 | Functionalization at 4-position | NH3 or amines | Ethanol or aqueous | 80°C | 70–80 | Nucleophilic substitution or oxidative amination |
Notes on Optimization and Purification
- Reaction Monitoring: Use TLC and NMR to track methylation and amination steps.
- Purification: Recrystallization from ethanol or column chromatography ensures high purity.
- Characterization: Confirm structure via ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.
Supporting Research Findings
- Reference: Demonstrates the synthesis of pyrazole derivatives with biological activity, emphasizing the importance of methylation patterns.
- Reference: Details the methylation of pyrazoles with methyl iodide, achieving high yields and purity.
- Additional Data: Methylation of pyrazoles is a well-documented process with optimized conditions reported in organic synthesis literature, ensuring reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,1,5-trimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
N,1,5-trimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N,1,5-trimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins in microorganisms. In its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Positional Isomer: 1,3,5-Trimethyl-1H-pyrazol-4-amine
While the evidence primarily describes 1,3,5-trimethyl-1H-pyrazol-4-amine (CAS RN: 28466-21-9), a positional isomer of the target compound, key differences arise in substituent placement:
The 1,3,5-isomer’s synthesis is more straightforward, as it avoids the need for selective N-methylation of the amine group. Both isomers share similar physical properties, but their reactivity and biological interactions may diverge due to substituent positioning .
Heterocyclic Hybrids with Coumarin and Tetrazole Moieties
describes pyrazole hybrids fused with coumarin and tetrazole rings (e.g., compounds 4i and 4j ). These exhibit:
Hydrogen-Bonding and Crystallographic Behavior
- Solid-State Stability : Crystallographic software like SHELXL () could resolve such properties, though this remains speculative .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N,1,5-trimethyl-1H-pyrazol-4-amine?
- Methodology : The synthesis typically involves alkylation of pyrazole precursors. For example:
- Step 1 : Condensation of hydrazine derivatives with diketones under acidic/basic conditions to form the pyrazole core.
- Step 2 : Methylation at the 1-, 4-, and 5-positions using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) .
- Optimization : Solvent choice (DMF or THF), temperature (60–80°C), and reaction time (6–12 hours) significantly impact yield and purity. Microwave-assisted synthesis can reduce reaction times by 50% .
- Key Data :
| Parameter | Typical Range | Optimal Value |
|---|---|---|
| Yield | 60–75% | 82% (microwave) |
| Purity (HPLC) | 90–95% | 97% |
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (three methyl groups), δ 6.1 ppm (pyrazole H) .
- IR : Stretching bands at 3200–3400 cm⁻¹ (NH₂) and 1600 cm⁻¹ (C=N) .
- Mass Spectrometry : Molecular ion peak at m/z 125.17 (C₆H₁₁N₃) .
- Validation : Cross-check with computational simulations (DFT) for vibrational frequencies .
Q. What are the common by-products during synthesis, and how can they be minimized?
- By-Products :
- Over-methylation (e.g., N,N-dimethyl derivatives).
- Ring-opening products due to excessive acid/base use.
- Mitigation :
- Controlled stoichiometry (1:1.2 molar ratio of precursor to methylating agent).
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
Advanced Research Questions
Q. How do crystallographic studies (e.g., SHELX refinement) resolve ambiguities in the molecular geometry of this compound?
- Method : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement.
- Key Parameters :
- R-factor : <0.05 for high-resolution data.
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯N) using graph-set analysis .
- Example : A derivative (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide) showed planar pyrazole rings with dihedral angles <5° .
Q. What experimental strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Approach :
- Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify therapeutic windows.
- Target Profiling : Use kinase inhibition assays (e.g., COX-2 for anti-inflammatory activity) vs. apoptosis assays (e.g., caspase-3 activation for cytotoxicity) .
- Case Study : A structurally similar compound showed anti-inflammatory activity at 10 µM but cytotoxicity at 50 µM, linked to off-target kinase inhibition .
Q. How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to biological targets?
- Protocol :
Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).
Protein Selection : Use PDB structures (e.g., COX-2: 5KIR).
Docking Software : AutoDock Vina with Lamarckian GA.
- Outcome : Predicted ΔG = -8.2 kcal/mol for COX-2 binding, correlating with experimental IC₅₀ = 12 µM .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound in aqueous vs. organic solvents?
- Factors :
- pH-Dependent Solubility : Higher solubility in acidic buffers (pH 3–5) due to NH₂ protonation.
- Crystal Polymorphism : Metastable polymorphs (e.g., Form II) exhibit 20% higher solubility in ethanol than Form I .
- Resolution : Use dynamic light scattering (DLS) to monitor particle size and polymorph stability.
Methodological Recommendations
Q. What are best practices for scaling up synthesis without compromising purity?
- Continuous Flow Chemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
